molecular formula C5H10N4 B1357322 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine CAS No. 744994-00-1

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine

Cat. No. B1357322
M. Wt: 126.16 g/mol
InChI Key: OUROGIJRFJQLAW-UHFFFAOYSA-N
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Description

“2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” is a chemical compound with the molecular formula C5H10N4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” include a molecular weight of 112.13 . It is a solid at room temperature .

Scientific Research Applications

1. Anticancer Agents

  • Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
  • Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
  • Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

2. Therapeutic Applications

  • Application Summary: Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
  • Methods of Application: The synthesis of triazoles and their derivatives involves various chemical reactions, and the resulting compounds have been evaluated for their biological properties .
  • Results: Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

3. Synthesis of Heterocyclic Compounds

  • Application Summary: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods of Application: The synthesis of these privileged scaffolds involves using 3-amino-1,2,4-triazole . The review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these scaffolds .
  • Results: This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

4. Antimicrobial Agents

  • Application Summary: 1,2,4-Triazoles fused to another heterocyclic ring have attracted widespread attention due to their diverse applications .
  • Methods of Application: The synthesis of 1,2,4-triazoles involves various chemical reactions .
  • Results: These compounds have been introduced as an antimicrobial agent and various medicines .

5. Organic Synthesis

  • Application Summary: 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
  • Methods of Application: The synthesis of these privileged scaffolds involves using 3-amino-1,2,4-triazole . The review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds .
  • Results: This review stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

6. Antidepressant Agents

  • Application Summary: 1,2,4-Triazoles fused to another heterocyclic ring have attracted widespread attention due to their diverse applications .
  • Methods of Application: The synthesis of 1,2,4-triazoles involves various chemical reactions .
  • Results: These compounds have been introduced as an antidepressant agent .

Future Directions

The future directions for “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” and its derivatives could involve further exploration of their nonlinear optical properties , as well as their potential applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .

properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-4-7-8-5(9)2-3-6/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUROGIJRFJQLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587984
Record name 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine

CAS RN

744994-00-1
Record name 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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